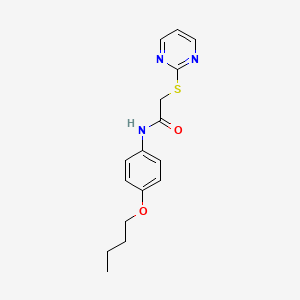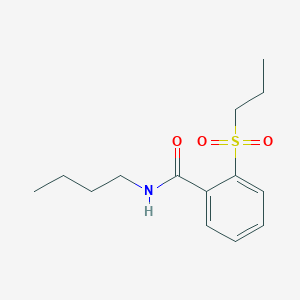![molecular formula C17H20N2O4S B4876587 N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4876587.png)
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide, also known as BDA-410, is a small molecule compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases and disorders.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has been found to inhibit the activity of PI3K, Akt, and mTOR, which are key regulators of cell growth and proliferation. This compound has also been found to inhibit the activity of NF-κB, which is a key regulator of inflammation. Additionally, this compound has been found to inhibit the activity of JAK and STAT, which are key regulators of immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration research, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, this compound has been found to have antioxidant properties and to regulate the expression of various genes involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide in lab experiments is its specificity for various signaling pathways, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been found to have low toxicity and high solubility in water, which makes it suitable for in vivo experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide. One direction is to investigate its potential therapeutic applications in other diseases and disorders, such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its potential use in combination therapy with other drugs. Additionally, future research could focus on identifying the optimal dosage and administration of this compound for different diseases and disorders. Finally, future research could focus on developing more cost-effective synthesis methods for this compound, which would make it more accessible for large-scale studies.
Métodos De Síntesis
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chloro-2-nitrophenol with sodium methoxide to form 4-methoxy-2-nitrophenol. The second step involves the reaction of 4-methoxy-2-nitrophenol with benzyl bromide to form 4-benzyloxy-2-nitrophenol. The third step involves the reaction of 4-benzyloxy-2-nitrophenol with sodium hydride to form 4-hydroxy-2-nitrophenyl benzyl ether. The fourth step involves the reaction of 4-hydroxy-2-nitrophenyl benzyl ether with dimethylamine and sulfur trioxide to form this compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to have potential therapeutic applications in various diseases and disorders, including cancer, inflammation, and neurodegeneration. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration research, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-8-15(9-11-16)23-13-17(20)18-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCJHNRFRFKMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-bis(difluoromethyl)-1-({1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4876528.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)
![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876571.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)

![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4876592.png)
